1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol is a fluorinated aromatic alcohol featuring a butanol chain attached to a phenyl ring substituted with a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 5. The compound’s molecular formula is inferred as C₁₁H₁₂F₄O, with an estimated average molecular mass of 236.21 g/mol (calculated from substituent contributions). The hydroxyl group on the primary carbon of the butanol chain distinguishes it from secondary alcohols and ketones, influencing its polarity, solubility, and reactivity.
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O/c1-2-3-10(16)7-4-8(11(13,14)15)6-9(12)5-7/h4-6,10,16H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOAPDCIXWPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzene.
Grignard Reaction: The phenyl ring is subjected to a Grignard reaction with butylmagnesium bromide to introduce the butanol moiety.
Hydrolysis: The intermediate product is then hydrolyzed to yield the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with catalysts such as palladium on carbon.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium.
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in enzyme activity, receptor signaling, and cellular responses.
Comparison with Similar Compounds
Key Differences :
Impact on Properties :
- Electron-Withdrawing Effects : Chlorine (-Cl) is less electron-withdrawing than -CF₃, reducing the aromatic ring’s electrophilicity. This may decrease reactivity in nucleophilic aromatic substitution compared to the target compound.
- Lipophilicity: The -CF₃ group in the target compound increases logP (octanol-water partition coefficient), enhancing membrane permeability in biological systems .
3-Fluoro-5-(trifluoromethyl)propiophenone
Key Differences :
Impact on Properties :
- Reactivity : The ketone undergoes condensations (e.g., aldol reactions) rather than oxidation or esterification, which are typical for alcohols.
- Polarity : The carbonyl group increases dipole moments, but the lack of a hydroxyl group reduces water solubility compared to the target compound.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Challenges : Introducing -CF₃ groups typically requires specialized fluorinating agents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity compared to chlorinated analogs .
- Thermal Stability : The -CF₃ group’s strong C-F bonds may improve thermal stability, as seen in related fluorinated aromatics .
- Solubility Trends: The target compound’s primary alcohol enhances water solubility (estimated ~50 mg/L) over the ketone analog but remains less soluble than non-fluorinated alcohols due to -CF₃ .
Biological Activity
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the introduction of trifluoromethyl and fluoro groups onto a phenyl ring, followed by the addition of a butanol moiety. The synthetic routes often employ various coupling reactions and functional group transformations to achieve the desired structure.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have shown promising results in inhibiting the growth of breast cancer (MCF-7), prostate cancer (PC-3), and liver cancer (WRL-68) cell lines.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Trifluoromethyl Derivative | PC-3 | 86 |
| Similar Trifluoromethyl Derivative | WRL-68 | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published literature.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, studies on structurally related compounds suggest that they may act as inhibitors of aromatase and glycosyltransferase, which are crucial in hormone-dependent cancers .
Case Studies
A notable case study involved the evaluation of a series of fluorinated phenolic compounds, including this compound, where researchers assessed their impact on apoptosis in cancer cells. The results indicated that these compounds could enhance caspase activity, indicating a potential for inducing programmed cell death in malignant cells .
Q & A
Q. What are the recommended synthetic routes for 1-[3-fluoro-5-(trifluoromethyl)phenyl]-1-butanol, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via Friedel-Crafts alkylation using 3-fluoro-5-(trifluoromethyl)benzene derivatives with 1-bromobutanol under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include Grignard reactions with appropriately substituted benzaldehydes followed by reduction .
- Optimization : Critical parameters include temperature control (0–5°C for exothermic steps), solvent selection (anhydrous dichloromethane or THF), and stoichiometric ratios of reagents. Purity of intermediates (e.g., 3-fluoro-5-(trifluoromethyl)benzaldehyde) is essential to avoid side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorinated and trifluoromethyl groups (δ ~ -60 to -70 ppm for CF₃). ¹H NMR should resolve the butanol chain (δ 1.5–4.0 ppm) .
- HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks (expected m/z: calculated for C₁₁H₁₂F₄O: 260.09) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How does stereochemistry at the hydroxyl-bearing carbon affect the compound’s biological activity, and what strategies exist to resolve enantiomers?
Methodological Answer:
- Stereochemical Impact : Enantiomers may exhibit divergent binding affinities to targets (e.g., G protein-coupled receptors). For example, (R)-enantiomers of structurally similar fluorinated alcohols show enhanced activity in CNS-targeted compounds .
- Resolution Methods :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) for analytical or preparative separation.
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures (e.g., Candida antarctica lipase B) .
Q. What computational approaches are suitable for predicting the compound’s reactivity or interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Model the electronic effects of fluorine substituents on reaction intermediates (e.g., Hammett σ constants for CF₃: σₚ = 0.88) .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., GPR52 agonists, as seen in fluorinated analogs ).
- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (explicit solvent models, 100-ns trajectories) .
Q. How can researchers reconcile contradictory data in fluorinated compound stability studies?
Methodological Answer:
- Root-Cause Analysis :
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify decomposition products (e.g., oxidation of the alcohol to ketones) .
- Solvent Effects : Compare stability in polar aprotic (DMSO) vs. nonpolar solvents (hexane). Fluorinated alcohols are prone to hydrogen bonding-induced aggregation .
- Standardization : Adopt USP guidelines for forced degradation studies to ensure reproducibility .
Specialized Applications
Q. What protocols are recommended for evaluating this compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
Q. How can the trifluoromethyl group’s electronic effects be exploited in catalysis or materials science?
Methodological Answer:
- Catalysis : The -CF₃ group enhances electrophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Use Pd(OAc)₂/XPhos catalysts for aryl-aryl bond formation .
- Materials : Incorporate into liquid crystals or polymers for enhanced thermal stability. Fluorine’s low polarizability reduces dielectric constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
